Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH

Tirzepatide Synthesis GLP-1 Agonist Lipophilicity

Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH is a complex, fully protected amino acid derivative utilized as a side-chain building block in solid-phase peptide synthesis (SPPS). It serves as the critical lipophilic-γGlu-AEEA side-chain intermediate specifically designed for the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist.

Molecular Formula C66H105N5O16
Molecular Weight 1224.6 g/mol
Cat. No. B13851507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH
Molecular FormulaC66H105N5O16
Molecular Weight1224.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
InChIInChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1
InChIKeyYWLOWAZATOAHDO-KKQLDWOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH: A Specialized Tirzepatide Side-Chain Building Block for Peptide Synthesis


Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH is a complex, fully protected amino acid derivative utilized as a side-chain building block in solid-phase peptide synthesis (SPPS) [1]. It serves as the critical lipophilic-γGlu-AEEA side-chain intermediate specifically designed for the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist . Its intricate structure integrates an Fmoc-protected L-lysine core with a t-butyloxycarbonyl-protected arabitol (Ara) moiety linked to a t-butyl-protected glutamic acid (Glu) residue and two 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) spacers [2].

Why Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH Cannot Be Replaced by Generic Fmoc-Lys or Other GLP-1 Side Chains


Generic Fmoc-Lys derivatives cannot be substituted for Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH because the latter incorporates a highly specific side-chain architecture essential for Tirzepatide synthesis [1]. While other GLP-1 peptide side chains, such as Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH used in Semaglutide, share a similar Fmoc-Lys-γGlu-AEEA backbone, the precise C20 diacid (icosanedioic acid) and arabitol moiety in the Tirzepatide side chain dictate unique physicochemical properties and coupling efficiency during SPPS . Substitution with an incorrect side-chain length or protecting group scheme can lead to significant differences in the final peptide's lipophilicity, receptor binding profile, and overall synthetic yield [2].

Quantitative Differentiation: Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH vs. Closest Analogs


Defined Lipophilic Chain Length: C20 Diacid vs. C18 Octadecanedioic Acid

The side chain incorporates a 20-carbon (C20) icosanedioic acid linker, which is distinct from the C18 (octadecanedioic acid) chain used in Semaglutide side chains [1]. This extended lipophilic anchor, in conjunction with the arabitol moiety, is designed to optimize albumin binding and receptor selectivity in the final Tirzepatide peptide [2].

Tirzepatide Synthesis GLP-1 Agonist Lipophilicity

High HPLC Purity Specifications Minimize Racemic Impurities

Commercially available Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH is supplied with a minimum HPLC purity of ≥98.0%, with some vendors reporting values as high as 99.09% [1]. This level of purity is essential for minimizing racemic impurities and side reactions during SPPS, which can significantly impact the yield and purity of the final Tirzepatide API [2].

Peptide Synthesis Quality Control HPLC Purity

Precise Molecular Weight and Formula for Mass Balance in SPPS

The compound has a defined molecular formula of C66H105N5O16 and a molecular weight of 1224.56-1224.59 g/mol . This precise mass is critical for accurate stoichiometric calculations during resin loading and coupling steps in SPPS, ensuring optimal efficiency [1].

Solid-Phase Peptide Synthesis Molecular Weight Mass Spectrometry

Defined Storage and Stability Parameters Support Reproducible Synthesis

The compound is specified for storage at -20±5°C under dry conditions, with a typical shelf life of 24 months when stored as recommended [1]. This controlled stability profile is essential for maintaining consistent performance in large-scale, multi-step peptide syntheses [2].

Chemical Stability Storage Conditions Peptide Intermediate

Key Applications for Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH in Peptide Drug Development


Large-Scale Synthesis of Tirzepatide for Clinical and Commercial Supply

As the sole side-chain building block for Tirzepatide synthesis, Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH is essential for the convergent solid-phase assembly of the full-length peptide. Its high purity (≥98%) and defined structure ensure reliable coupling efficiency and minimize side products during multi-kilogram scale SPPS, directly supporting the production of Tirzepatide API for clinical trials and commercial distribution [1].

Development of Next-Generation Dual GIP/GLP-1 Receptor Agonists

The unique C20 diacid and arabitol side chain of Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH serves as a template for designing novel dual agonists. Researchers can utilize this building block to systematically modify the lipophilic anchor and spacer length to optimize receptor selectivity and pharmacokinetic properties in new peptide candidates, leveraging the established synthetic route for Tirzepatide as a platform [2].

Process Development and Optimization of Convergent Peptide Synthesis

The compound is a critical reagent in process chemistry studies aimed at improving the efficiency and yield of Tirzepatide synthesis. Investigations into coupling conditions, resin selection, and deprotection strategies for this specific side chain can lead to more cost-effective and scalable manufacturing processes, as evidenced by patent disclosures detailing optimized coupling sequences involving this intermediate [3].

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